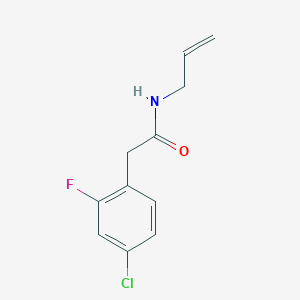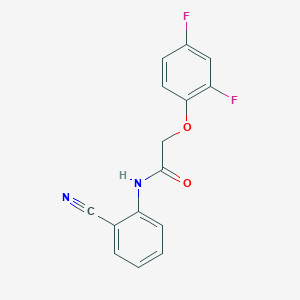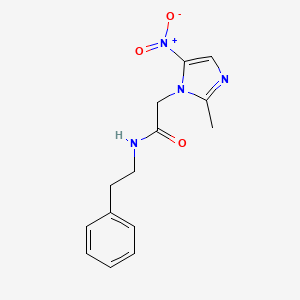
N-allyl-2-(4-chloro-2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-(4-chloro-2-fluorophenyl)acetamide, also known as ACY-1215, is a small molecule inhibitor that targets the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is involved in the regulation of various cellular processes, including protein degradation, cell motility, and immune response. ACY-1215 has been studied extensively for its potential applications in cancer therapy and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N-allyl-2-(4-chloro-2-fluorophenyl)acetamide involves the inhibition of HDAC6, which leads to the accumulation of acetylated proteins. HDAC6 is involved in the deacetylation of tubulin, a protein that is essential for cell motility and division. Inhibition of HDAC6 leads to the accumulation of acetylated tubulin, which disrupts the cytoskeleton and induces apoptosis in cancer cells. N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has also been shown to increase the levels of heat shock proteins, which play a role in protein folding and cellular stress response.
Biochemical and Physiological Effects:
N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-allyl-2-(4-chloro-2-fluorophenyl)acetamide induces apoptosis and inhibits cell proliferation. In neurodegenerative diseases, N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has been shown to reduce the accumulation of toxic proteins and improve neuronal function. N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-allyl-2-(4-chloro-2-fluorophenyl)acetamide in lab experiments include its high potency and selectivity for HDAC6, as well as its ability to induce apoptosis in cancer cells. However, N-allyl-2-(4-chloro-2-fluorophenyl)acetamide may have limitations in certain experimental settings, such as in vivo studies where its pharmacokinetics and toxicity need to be carefully evaluated.
Direcciones Futuras
There are several future directions for research on N-allyl-2-(4-chloro-2-fluorophenyl)acetamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. Another area of interest is the investigation of N-allyl-2-(4-chloro-2-fluorophenyl)acetamide in other neurodegenerative diseases, such as Alzheimer's disease. Additionally, the development of new HDAC6 inhibitors with improved pharmacokinetics and toxicity profiles may lead to the discovery of more effective treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of N-allyl-2-(4-chloro-2-fluorophenyl)acetamide involves a multi-step process, starting from commercially available starting materials. The first step involves the formation of an amide bond between 4-chloro-2-fluoroaniline and allylamine. This intermediate is then converted to the final product through a series of steps involving acylation, reduction, and deprotection. The synthesis of N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has been optimized for high yield and purity, making it a viable candidate for large-scale production.
Aplicaciones Científicas De Investigación
The potential applications of N-allyl-2-(4-chloro-2-fluorophenyl)acetamide in cancer therapy have been extensively studied. HDAC6 inhibition has been shown to induce apoptosis in cancer cells, and N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has been found to be effective against various types of cancer, including multiple myeloma and lymphoma. N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Huntington's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO/c1-2-5-14-11(15)6-8-3-4-9(12)7-10(8)13/h2-4,7H,1,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVUFOSOVPZDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5314776.png)
![2-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5314784.png)
![2-(5-{[5-(3,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5314788.png)
![1-benzyl-N-[2-(cyclopentylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B5314796.png)
![N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5314803.png)



![(3R)-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5314831.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5314837.png)

![3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5314855.png)
![8-[(3,5-dimethyl-1-adamantyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5314857.png)
![N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5314868.png)